molecular formula C25H20N4O3 B2813355 4-(4-methoxyphenyl)-2-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)phthalazin-1(2H)-one CAS No. 1215595-03-1

4-(4-methoxyphenyl)-2-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)phthalazin-1(2H)-one

Cat. No. B2813355
CAS RN: 1215595-03-1
M. Wt: 424.46
InChI Key: DXRBEUIGQHDBHX-UHFFFAOYSA-N
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Description

4-(4-methoxyphenyl)-2-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)phthalazin-1(2H)-one is a useful research compound. Its molecular formula is C25H20N4O3 and its molecular weight is 424.46. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

Research has shown that derivatives of phthalazin-1(2H)-one, including those with 1,2,4-oxadiazole substituents, have been synthesized and studied for their antimicrobial properties. For instance, compounds with 1,2,4-triazolo-, 1,3,4-oxadiazolo-, 1,3,4-thiadiazol-, and pyrazolo-substitutions have been identified and tested for antimicrobial activity, showing promise against various bacterial and fungal strains (El-Hashash, El-Kady, Taha, & El-Shamy, 2012). Additionally, the synthesis and antimicrobial activity of 2-substituted [4-(1,3,4-oxadiazol-2-yl)methyl]phthalazin-1(2H)-one derivatives have been explored, showing antimicrobial effects against a range of bacteria and fungi (Sridhara et al., 2010).

Nematocidal Activity

Novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group have been synthesized and evaluated for their nematocidal activities. Some compounds demonstrated significant activity against the pine wood nematode, Bursaphelenchus xylophilus, suggesting potential as lead compounds for nematicide development (Liu, Wang, Zhou, & Gan, 2022).

Tuberculostatic Activity

Research into the tuberculostatic activity of certain phthalazine derivatives has also been conducted. For example, derivatives with (4-phenylpiperazin-1-ylmethyl)-1,3,4-oxadiazole and (4-phenylpiperazin-1-ylmethyl)-1,2,4-triazole structures were synthesized and tested, showing inhibitory concentrations within a specific range against tuberculosis (Foks, Pancechowska-Ksepko, Janowiec, Zwolska, & AUGUSTYNOWICZ-KOPEĆ, 2004).

Anticancer Activity

The design and synthesis of novel compounds with potential anticancer properties have been a focus area as well. Compounds containing 1,2,4-oxadiazole derivatives have been evaluated for their anticancer activity against various cancer cell lines, indicating the diverse therapeutic potential of these chemical structures (Yakantham, Sreenivasulu, & Raju, 2019).

Antidiabetic Screening

Derivatives of phthalazin-1(2H)-one have also been assessed for their antidiabetic properties. Specifically, N-substituted dihydropyrimidine derivatives have been synthesized and evaluated in vitro for their α-amylase inhibition, a key target in managing diabetes (Lalpara et al., 2021).

properties

IUPAC Name

4-(4-methoxyphenyl)-2-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4O3/c1-16-6-5-7-18(14-16)24-26-22(32-28-24)15-29-25(30)21-9-4-3-8-20(21)23(27-29)17-10-12-19(31-2)13-11-17/h3-14H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXRBEUIGQHDBHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)CN3C(=O)C4=CC=CC=C4C(=N3)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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